![molecular formula C11H11NO B3097515 1-(5-Methyl-1H-indol-3-yl)ethanone CAS No. 1312226-08-6](/img/structure/B3097515.png)
1-(5-Methyl-1H-indol-3-yl)ethanone
Overview
Description
“1-(5-Methyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C11H11NO . It is also known as “1-(1-Methyl-1H-indol-3-yl)ethanone” and "Ethanone, 1-(1H-indol-3-yl)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient and regioselective synthesis of imidazo[1,5-a]indol-3-ones has been developed via a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols .Molecular Structure Analysis
The molecular structure of “1-(5-Methyl-1H-indol-3-yl)ethanone” can be represented by the InChI string:InChI=1S/C11H11NO/c1-8(13)10-7-12(2)11-6-4-3-5-9(10)11/h3-7H,1-2H3
.
Scientific Research Applications
Role in Synthesis of Alkaloids
Indole derivatives, such as “1-(5-Methyl-1H-indol-3-yl)ethanone”, play a significant role in the synthesis of selected alkaloids . They are important types of molecules and natural products and play a main role in cell biology .
Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Antiproliferative Activities
Some synthesized compounds of “1-(5-Methyl-1H-indol-3-yl)ethanone” have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of these compounds demonstrated effective activities towards these tumour cell lines .
Antibacterial and Antifungal Activities
Several products of “1-(5-Methyl-1H-indol-3-yl)ethanone” demonstrated high antibacterial activity . Some products were also determined to be potentially antifungal active agents .
Neurotransmitter Serotonin and Tissue Hormone Melatonin
Indole derivatives, such as “1-(5-Methyl-1H-indol-3-yl)ethanone”, are biologically active tryptamine and its derivative such as the neurotransmitter serotonin, and the tissue hormone melatonin constitute especially important examples .
Broad-Spectrum Biological Activities
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Future Directions
properties
IUPAC Name |
1-(5-methyl-1H-indol-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-11-9(5-7)10(6-12-11)8(2)13/h3-6,12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLSLFIMBXEYCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-indol-3-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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